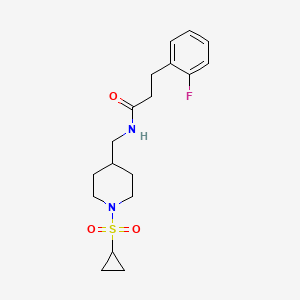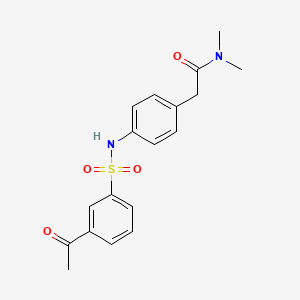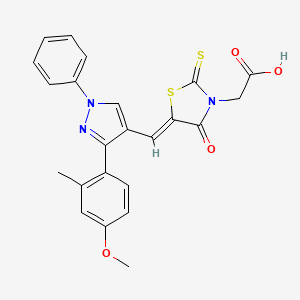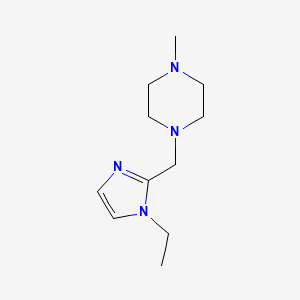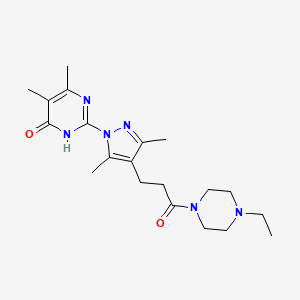
4-(3-(4-éthylpipérazin-1-yl)-3-oxopropyl)-3,5-diméthyl-1H-pyrazol-1-yl)-5,6-diméthylpyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one is a complex organic compound that features a unique combination of functional groups, including piperazine, pyrazole, and pyrimidine moieties
Applications De Recherche Scientifique
2-(4-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Mécanisme D'action
Target of Action
The primary target of this compound is the nuclear receptor Nurr1 . Nurr1 is critical for both the development and maintenance of midbrain dopamine neurons, making it a promising molecular target for neurodegenerative disorders like Parkinson’s disease .
Mode of Action
This compound acts as an agonist of Nurr1 , enhancing its transcriptional activity . The interaction with Nurr1 leads to the activation of this receptor, which in turn can have various downstream effects depending on the cellular context .
Biochemical Pathways
The activation of Nurr1 by this compound can affect multiple biochemical pathways. These include pathways related to the development and function of dopamine neurons, as well as pathways involved in neuroprotection . The exact downstream effects can vary depending on the specific cellular context and the level of Nurr1 activation.
Pharmacokinetics
Similar compounds with a piperazine moiety have been shown to have good bioavailability and brain penetration
Result of Action
The activation of Nurr1 by this compound can lead to neuroprotective effects in vitro . In animal models of Parkinson’s disease, this compound has been shown to protect midbrain dopamine neurons and improve both motor and non-motor deficits .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents such as chloroform and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-tert-butyl-3-[6-(3,5-dimethoxy-phenyl)-2-(4-diethylamino-butylamino)-pyrido[2,3-d]pyrimidin-7-yl]-urea (PD173074): A selective tyrosine kinase inhibitor with applications in cancer research.
NVP-BGJ398: Another inhibitor of the fibroblast growth factor receptor family, used in cancer therapy.
Uniqueness
What sets 2-(4-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
IUPAC Name |
2-[4-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-3,5-dimethylpyrazol-1-yl]-4,5-dimethyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6O2/c1-6-24-9-11-25(12-10-24)18(27)8-7-17-15(4)23-26(16(17)5)20-21-14(3)13(2)19(28)22-20/h6-12H2,1-5H3,(H,21,22,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSACFNGPMDSDFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CCC2=C(N(N=C2C)C3=NC(=C(C(=O)N3)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(butan-2-yl)-2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2378122.png)
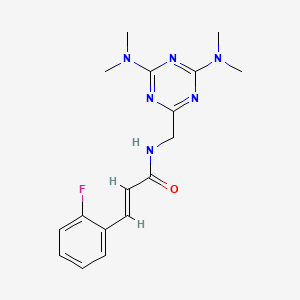

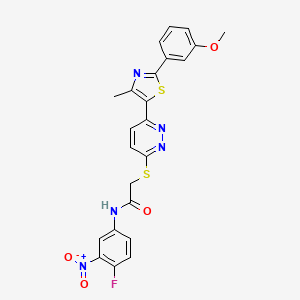

![6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-7-(propan-2-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2378131.png)

